3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine
Overview
Description
3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine is an organic compound with the molecular formula C16H25NO2S This compound features a piperidine ring substituted with dimethyl groups and a sulfonyl group attached to a trimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine typically involves the reaction of 3,5-dimethylpiperidine with 2,3,4-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperidine derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives without the sulfonyl group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine
- 3,5-dimethyl-1-[(2,3,5-trimethylphenyl)sulfonyl]piperidine
- 3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]pyrazole
Uniqueness
3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine is unique due to its specific substitution pattern on the piperidine ring and the trimethylphenyl moiety. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,5-dimethyl-1-(2,3,4-trimethylphenyl)sulfonylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-11-8-12(2)10-17(9-11)20(18,19)16-7-6-13(3)14(4)15(16)5/h6-7,11-12H,8-10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPVAMQFGBGDAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C(=C(C=C2)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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